7-Benzyl-7h-purine

Description

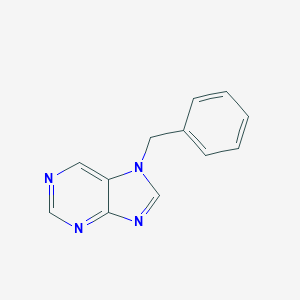

7-Benzyl-7H-purine (C₁₂H₁₀N₄) is a purine derivative substituted at the N-7 position with a benzyl group. It is synthesized via cyclization of imidazole precursors, achieving a yield of 66% . For example, this compound 1-oxide (11b), an oxidized derivative, exhibits a high melting point of 223–224°C (sublimation) . The benzyl group enhances lipophilicity and steric bulk, influencing solubility and reactivity compared to smaller alkyl-substituted purines.

Properties

CAS No. |

18346-06-0 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

7-benzylpurine |

InChI |

InChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-12-11(16)6-13-8-14-12/h1-6,8-9H,7H2 |

InChI Key |

KKUVNLTZHSEFQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32 |

Other CAS No. |

18346-06-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution at the N-7 Position

Key Compounds :

Analysis :

- Yield and Stability : The 66% yield of 7-Benzyl-7H-purine is comparable to 7-methyl derivatives (60%) but higher than bulkier analogs like 7-benzyl-2-butyl-7H-purine (31%) . Lower yields in bulkier derivatives suggest steric hindrance during synthesis.

- Physical Properties : The benzyl group increases molecular weight and lowers solubility in polar solvents compared to methyl or ethyl substituents. For instance, 7-methyl-7H-purine has a sharp melting point (176–178°C), while benzyl derivatives often require chromatographic purification due to oily or semi-crystalline states .

Substituents at Other Positions

Key Compounds :

Analysis :

- Positional Effects : Substitution at C-2 (e.g., methyl or chloro groups) reduces yields (e.g., 20% for 6d vs. 66% for 6b) due to increased steric and electronic complexity .

- Electronic Effects : Chloro substituents (e.g., 7-Benzyl-2,6-dichloro) introduce electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution compared to electron-donating methyl groups .

Functional Group Variations

Key Compounds :

- 6-(Benzylsulfanyl)-7-ethyl-7H-purine : CAS 21186-49-2, molecular formula C₁₄H₁₄N₄S .

- 8-[Benzyl(2-hydroxyethyl)amino]-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Complex structure with multiple functional groups .

- 7-Benzyl-8-(isopentylthio)-3-methylpurine-2,6-dione : Predicted collision cross-section data for structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.